molecular formula C15H15NO4 B6339154 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid CAS No. 1171924-60-9

2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid

Cat. No. B6339154
CAS RN: 1171924-60-9
M. Wt: 273.28 g/mol
InChI Key: UXQQXFFAMJUZLQ-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It has a methoxy group (OCH3) and a pyridin-3-ylmethoxymethyl group attached to the benzene ring .


Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through nucleophilic and amidation reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .

Scientific Research Applications

Crystallography and Molecular Structure

  • 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid: This compound's structure was studied via single-crystal X-ray diffraction, highlighting its nearly planar configuration and inclination angles between different pyridinylmethoxy groups. These findings have implications for the understanding of molecular interactions and crystal formation in similar compounds (Lin & Zhang, 2012).

Coordination Polymers and Photophysical Properties

  • Lanthanide-based Coordination Polymers: The study of derivatives of 3,5-dihydroxy benzoic acid, which are structurally similar to the subject compound, led to the synthesis of new lanthanide coordination compounds. These complexes have notable photophysical properties, including bright luminescence, which can be valuable for materials science and optical applications (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Enzyme Inhibition and Medicinal Chemistry

  • Inhibition of 5-Lipoxygenase-Activating Protein: Compounds structurally related to 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid have been used in the development of potent inhibitors for leukotriene synthesis, showing significant promise in pharmacology and medicinal chemistry. Such inhibitors are valuable in treating inflammatory and respiratory conditions (Hutchinson et al., 2009).

Ligand Binding in Cytochrome P450

  • Biophysical Techniques in Cytochrome P450: Substituted benzoic acids, akin to the compound , have been employed to study binding modes in cytochrome P450 monooxygenases. This research aids in understanding how such compounds interact with enzymes, influencing catalytic cycles and drug design (Podgorski et al., 2020).

properties

IUPAC Name

2-methoxy-6-(pyridin-3-ylmethoxymethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-19-13-6-2-5-12(14(13)15(17)18)10-20-9-11-4-3-7-16-8-11/h2-8H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQQXFFAMJUZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)COCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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